![molecular formula C5H11N B2925307 trans-2-Ethyl-cyclopropylamine CAS No. 1807938-46-0](/img/structure/B2925307.png)
trans-2-Ethyl-cyclopropylamine
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Overview
Description
Trans-2-Ethyl-cyclopropylamine is a chemical compound with the molecular weight of 121.61 . It is an off-white solid and its IUPAC name is (1R,2R)-2-ethylcyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of trans-2-substituted-cyclopropylamines, including trans-2-Ethyl-cyclopropylamine, can be achieved from readily available α-chloroaldehydes . The reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .Molecular Structure Analysis
The molecular structure of trans-2-Ethyl-cyclopropylamine can be represented by the linear formula C5H12ClN . The Inchi Code for this compound is 1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 .Chemical Reactions Analysis
The synthesis of trans-2-Ethyl-cyclopropylamine involves a reaction that proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure . It has also been observed that cis/trans-isomerization of the cyclopropylamine can occur in the presence of zinc halide salts .Physical And Chemical Properties Analysis
Trans-2-Ethyl-cyclopropylamine is an off-white solid . It has a molecular weight of 121.61 and its linear formula is C5H12ClN .Mechanism of Action
Safety and Hazards
The safety data sheet for trans-2-Ethyl-cyclopropylamine hydrochloride indicates that it is toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Future Directions
The synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes is a significant development in the field of organic chemistry . This method provides a new pathway for the synthesis of cyclopropylamines, which are prevalent motifs in pharmaceuticals and agrochemicals . Future research could focus on optimizing this synthesis method and exploring its applications in the synthesis of other similar compounds.
properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Ethyl-cyclopropylamine |
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